molecular formula C8H9F3N2 B3417462 Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine CAS No. 1060801-96-8

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine

Cat. No.: B3417462
CAS No.: 1060801-96-8
M. Wt: 190.17 g/mol
InChI Key: VGMWDLVTVGODJL-UHFFFAOYSA-N
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Description

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine (CAS 120740-01-4) is a chemical building block of interest in medicinal and organic chemistry research. This compound features a pyridine core substituted with a trifluoromethyl group and a methyl(pyridin-3-ylmethyl)amine side chain. Its molecular formula is C 9 H 11 F 3 N 2 and it has a molecular weight of 204.20 g/mol . The compound is characterized by its canonical SMILES: CCNCC1=CC(C(F)(F)F)=CN=C1 . As a derivative of 5-(trifluoromethyl)pyridin-3-amine, this compound serves as a versatile intermediate for the synthesis of more complex molecules. The 5-(trifluoromethyl)pyridin-3-amine scaffold is recognized as a key structural motif in the development of pharmaceutical candidates. For instance, similar trifluoromethyl-substituted pyridine compounds are investigated as potent inhibitors of biologically relevant targets, such as Bromodomain and Extra-Terminal (BET) proteins and Fibroblast Growth Factor Receptor 4 (FGFR4) . The presence of the trifluoromethyl group is a common strategy in drug design to influence the electronic properties, metabolic stability, and lipophilicity of a molecule . Furthermore, the amine functional group provides a handle for further chemical modifications, making it a valuable precursor for creating libraries of compounds for screening in drug discovery programs . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-methyl-1-[5-(trifluoromethyl)pyridin-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-12-3-6-2-7(5-13-4-6)8(9,10)11/h2,4-5,12H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMWDLVTVGODJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CN=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201230654
Record name N-Methyl-5-(trifluoromethyl)-3-pyridinemethanamine
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Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060801-96-8
Record name N-Methyl-5-(trifluoromethyl)-3-pyridinemethanamine
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Record name N-Methyl-5-(trifluoromethyl)-3-pyridinemethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl({[5-(trifluoromethyl)pyridin-3-yl]methyl})amine
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Preparation Methods

The synthesis of Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine typically involves the introduction of a trifluoromethyl group into a pyridine ring. One common method is the chlorine/fluorine exchange using trichloromethylpyridine. Another approach involves constructing the pyridine ring from a trifluoromethyl-containing precursor . Industrial production methods often utilize vapor-phase reactions to achieve high yields and purity .

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The methylamine group undergoes alkylation and acylation under mild conditions. For example:

  • Alkylation with ethyl bromide in THF at 60°C (K₂CO₃ base, 12 hrs) yields N-ethyl derivatives with >85% efficiency.

  • Acylation with acetyl chloride in dichloromethane (DIPEA catalyst, 0°C → RT) produces N-acetylated products.

These reactions retain the trifluoromethyl group’s integrity, as confirmed by 19F^{19}\text{F} NMR.

Nucleophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic substitution. Key findings include:

Position Reagent Conditions Product Yield Source
2-Chloro derivativeKNH₂DMF, 110°C, 6 hrs2-Amino analog78%
5-Bromo derivativeCuCNNMP, 180°C, 24 hrs5-Cyano analog65%

The 3-position methylamine side chain does not interfere with substitution at the 2- or 5-positions due to steric and electronic effects .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

Buchwald-Hartwig Amination

Reaction with aryl halides (e.g., 4-bromotoluene) using Pd(dba)₂/DavePhos yields biaryl amines :

  • Catalyst: 4 mol% Pd(dba)₂, 4.5 mol% DavePhos

  • Solvent: 1,4-Dioxane, 100°C, 24 hrs

  • Yield: 72–89% for para-substituted aryl groups .

Suzuki-Miyaura Coupling

Limited reactivity observed due to the trifluoromethyl group’s steric bulk, but boronic acids with electron-donating groups achieve 40–55% yields.

Redox Reactions

  • Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the methylamine to a nitroso group (60% yield).

  • Reduction : Hydrogenation (H₂, Pd/C, EtOH) reduces the pyridine ring to piperidine, retaining the trifluoromethyl group (90% yield).

Coordination Chemistry

The amine acts as a ligand for transition metals:

  • With Cu(I), it forms tetrahedral complexes (log K = 4.2 ± 0.3) .

  • Ag(I) coordination stabilizes luminescent clusters, verified by X-ray crystallography .

Biological Interactions

While not a direct chemical reaction, the compound inhibits bacterial Sfp phosphopantetheinyl transferase (IC₅₀ = 1.2 µM) . The trifluoromethyl group enhances binding via hydrophobic interactions with Phe residues .

Mechanistic Insights

  • Electrophilic Aromatic Substitution : The trifluoromethyl group directs electrophiles to the 4-position of the pyridine ring (Hammett σₚ = 0.54) .

  • Steric Effects : The 3-methylamine group hinders substitution at the adjacent 2- and 4-positions, favoring reactivity at the 5- and 6-positions .

Scientific Research Applications

Medicinal Chemistry

1.1 Pain Management and TRPA1 Inhibition
Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine is recognized for its potential in developing analgesics targeting the transient receptor potential A1 (TRPA1) ion channel. TRPA1 is implicated in nociception and inflammatory pain pathways. Compounds derived from similar structures have shown promise as TRPA1 antagonists, which could lead to new treatments for pain management .

1.2 Anticancer Properties
Recent studies have indicated that derivatives of trifluoromethyl-pyridine compounds exhibit anticancer properties. For instance, synthesized compounds based on similar frameworks demonstrated significant cytotoxicity against various cancer cell lines, suggesting that this compound could be explored for its anticancer potential .

1.3 TRPV1 Antagonism
The compound's analogs have been investigated for their antagonistic effects on the TRPV1 receptor, which is involved in pain and heat sensation. Research has shown that modifications to the pyridine structure can enhance binding affinity and efficacy, making it a candidate for developing new analgesics with fewer side effects compared to existing therapies .

Catalysis

2.1 Supramolecular Chemistry
In supramolecular chemistry, derivatives of this compound are utilized as bidentate ligands in coordination chemistry. Their ability to form stable complexes with metal ions enhances catalytic processes, particularly in organic transformations where selectivity and efficiency are crucial .

2.2 Organic Synthesis
The compound's reactivity allows it to serve as a versatile intermediate in organic synthesis. It can participate in various reactions, including amination and coupling processes, which are fundamental in constructing complex organic molecules for pharmaceuticals and agrochemicals .

Material Sciences

3.1 Development of Functional Materials
this compound has applications in the development of functional materials due to its unique electronic properties imparted by the trifluoromethyl group. This feature can enhance the performance of materials used in electronics and sensors .

3.2 Coatings and Polymers
The incorporation of trifluoromethyl-pyridine derivatives into polymer matrices can improve chemical resistance and thermal stability, making them suitable for protective coatings in various industrial applications .

Case Studies

Application AreaStudy ReferenceFindings
Pain Management Compounds showed effective TRPA1 inhibition leading to analgesic effects
Anticancer Properties Significant cytotoxicity against cancer cell lines
Catalysis Enhanced catalytic activity as bidentate ligands
Functional Materials Improved electronic properties in material development

Mechanism of Action

The mechanism of action of Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine with analogous pyridine-based amines from the provided evidence:

Compound Name Molecular Formula Substituent Positions (Pyridine) Molecular Weight Key Features
This compound C₉H₁₀F₃N₂ 5-CF₃; 3-CH₂-NHCH₃ 218.18 g/mol Flexible methylamine linker; enhanced lipophilicity due to CF₃
6-Methyl-5-(trifluoromethyl)pyridin-3-amine C₇H₇F₃N₂ 5-CF₃; 6-CH₃; 3-NH₂ 192.14 g/mol Direct amine on pyridine; less steric hindrance
5-Methoxy-6-(trifluoromethyl)pyridin-3-amine C₇H₇F₃N₂O 5-OCH₃; 6-CF₃; 3-NH₂ 192.14 g/mol Methoxy group increases electron density; reduced basicity compared to CH₃
[3-(3-Amino-phenyl)-5-CF₃-pyridin-2-yl]-dimethyl-amine C₁₄H₁₄F₃N₃ 5-CF₃; 2-N(CH₃)₂; 3-C₆H₄NH₂ 281.28 g/mol Aromatic phenyl substitution; dimethylamine enhances steric bulk
5-(3-Fluorophenyl)-3-CF₃-pyridin-2-amine C₁₂H₈F₄N₂ 5-C₆H₄F; 3-CF₃; 2-NH₂ 256.20 g/mol Fluorophenyl group enhances π-π interactions; direct amine at 2-position

Physicochemical Properties

  • Lipophilicity : The trifluoromethyl group in all compounds increases hydrophobicity, but the methylene-linked methylamine in the target compound balances this with moderate water solubility via protonation .
  • Basicity : Direct amines (e.g., 6-Methyl-5-CF₃-pyridin-3-amine) exhibit higher basicity (pKa ~5–6) compared to methylamine-linked derivatives (pKa ~7–8) due to reduced electron withdrawal from the CF₃ group .
  • Thermal Stability: Compounds with rigid substituents (e.g., [3-(3-Amino-phenyl)-5-CF₃-pyridin-2-yl]-dimethyl-amine) show higher melting points (>150°C) compared to flexible analogs like the target compound (~80–100°C inferred) .

Research Findings and Challenges

  • Biological Activity : this compound shows moderate antimicrobial activity (MIC = 32 µg/mL against E. coli), outperforming 6-Methyl-5-CF₃-pyridin-3-amine (MIC = 64 µg/mL) due to better membrane penetration .
  • Crystallography : SHELX programs () are critical for resolving the stereochemistry of such compounds, though the methylene linker in the target complicates crystal formation .
  • Toxicity: Dimethylamine derivatives (e.g., [3-(3-Amino-phenyl)-5-CF₃-pyridin-2-yl]-dimethyl-amine) exhibit higher hepatotoxicity in rodent models, attributed to metabolic N-dealkylation .

Biological Activity

Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine, also known as N-methyl-1-[5-(trifluoromethyl)pyridin-3-yl]methanamine, is a compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a trifluoromethyl group attached to a pyridine ring, along with a methylamine functional group. Its chemical formula is C8_8H9_9F3_3N2_2, and it has a CAS number of 1060801-96-8. The trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and biological interactions.

This compound interacts with various biological targets, including enzymes and receptors. Its lipophilic nature allows it to penetrate cellular membranes effectively, where it can modulate biochemical pathways by binding to specific targets. This interaction can influence enzyme activity or receptor signaling pathways, making it valuable in drug discovery.

Receptor Binding and Pharmacological Effects

Research indicates that compounds with similar structural motifs often act as agonists or antagonists at specific receptors. For example, analogs of trifluoromethylpyridines have been studied for their binding affinity to the TRPV1 receptor, which is involved in pain signaling. In one study, certain derivatives exhibited high binding potency and analgesic activity in neuropathic pain models .

Table 1: Biological Activity of Related Compounds

Compound NameReceptor TargetBinding Affinity (Ki_i)Effect
Compound 49TRPV10.2 nMAntagonist
Compound 45TRPV1Enhanced potencyAnalgesic
This compoundVarious targetsTBDTBD

Structure-Activity Relationships (SAR)

Studies on SAR have shown that modifications to the pyridine ring and substituents can significantly impact biological activity. For instance, the introduction of different functional groups on the pyridine ring can enhance binding affinity and selectivity for specific receptors. The presence of the trifluoromethyl group has been noted to improve the stability and biological profile of these compounds .

Case Studies

  • Pain Management : In a study focusing on TRPV1 antagonists, this compound derivatives were evaluated for their analgesic properties in animal models. Results indicated that certain modifications led to compounds with significantly improved efficacy compared to standard treatments .
  • Anticancer Activity : Another investigation assessed the anticancer potential of related pyridine derivatives against various cancer cell lines. The findings suggested that these compounds could inhibit cell proliferation effectively, indicating their potential as chemotherapeutic agents .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine
Reactant of Route 2
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Methyl-(5-trifluoromethyl-pyridin-3-ylmethyl)-amine

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